Mass Shift Differentiation: Sodium Dichloroacetate-13C2 vs. Unlabeled DCA in Mass Spectrometry
Sodium dichloroacetate-13C2 incorporates two 13C atoms, producing a +2 Da mass shift relative to the unlabeled DCA analyte . This shift is sufficient for complete baseline mass separation in MS1 scans while maintaining near-identical physicochemical properties and co-elution with the analyte, a critical advantage over deuterated analogs which often exhibit chromatographic resolution and differential matrix effects [1].
| Evidence Dimension | Mass shift and chromatographic behavior |
|---|---|
| Target Compound Data | Sodium dichloroacetate-13C2: mass shift M+2; isotopic purity 99 atom % 13C; co-elutes with unlabeled DCA |
| Comparator Or Baseline | Unlabeled sodium dichloroacetate: mass M; endogenous analyte; deuterated DCA: variable mass shift; often exhibits earlier elution and altered matrix effect correction |
| Quantified Difference | Mass difference = +2 Da (13C2 vs. 12C2); retention time difference between 13C2-DCA and unlabeled DCA is negligible compared to 2H-labeled DCA analogs which show measurable chromatographic shifts |
| Conditions | LC-MS/MS analysis in reversed-phase chromatography; ion source matrix effect evaluation |
Why This Matters
For procurement, the +2 Da mass shift combined with co-elution ensures accurate matrix effect correction without the chromatographic offset errors inherent to deuterated internal standards, which is essential for regulatory-compliant bioanalytical method validation.
- [1] Karlsen, M. (2014). Synthesis of 13C-labeled drugs of abuse as internal standards for reducing differences in ion suppressing/alteration effects in LC/MS-MS quantification. Doctoral thesis, NTNU. View Source
